molecular formula C7H8N2O3 B12361722 ethyl 2-oxo-5H-pyrimidine-5-carboxylate

ethyl 2-oxo-5H-pyrimidine-5-carboxylate

Cat. No.: B12361722
M. Wt: 168.15 g/mol
InChI Key: JIBIJKCVNDJDLS-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-5H-pyrimidine-5-carboxylate is a pyrimidine derivative characterized by an ethyl ester group at position 5 and a ketone (oxo) group at position 2 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π interactions.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

ethyl 2-oxo-5H-pyrimidine-5-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3-5H,2H2,1H3

InChI Key

JIBIJKCVNDJDLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NC(=O)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-5H-pyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea in the presence of a catalyst such as concentrated hydrochloric acid. The reaction is carried out in ethanol under reflux conditions for several hours . The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxo-5H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, conditions include heating in a suitable solvent.

    Oxidation: Reagents such as potassium permanganate, conditions include acidic or basic medium.

    Reduction: Reagents such as sodium borohydride, conditions include alcoholic solvents.

Major Products Formed:

  • Substituted pyrimidines
  • Oxo derivatives
  • Dihydropyrimidines
  • Fused ring systems

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Structural Features of Ethyl 2-Oxo-5H-Pyrimidine-5-Carboxylate and Analogues

Compound Name Substituents (Position) CAS Number Molecular Formula Key Features
This compound Oxo (C2), Ethyl ester (C5) Not provided C₇H₈N₂O₃ Base structure for comparison
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Amino (C2), Hydroxyl (C4) 20187-46-6 C₇H₉N₃O₃ Enhanced hydrogen bonding potential
Ethyl 2-(3-methyl-5-oxopyrazol-1-yl)-6-oxo-... Oxo (C6), Pyrazole (C2) 866133-57-5 C₁₁H₁₂N₄O₄ Expanded heterocyclic system
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate Oxo (C2), Methyl ester (C5) 50628-31-4 C₆H₆N₂O₃ Shorter alkyl chain alters solubility
Ethyl 7-methyl-3-oxo-5-phenyl-...thiazolo[3,2-a]pyrimidine-6-carboxylate Methyl (C7), Phenyl (C5) Not provided C₂₆H₂₅N₃O₆S Fused thiazole ring; steric bulk

Key Observations :

  • Substituent Effects: The oxo group at C2 in the target compound enhances electrophilicity, facilitating nucleophilic attacks, whereas amino or hydroxyl groups (e.g., in CAS 20187-46-6) increase hydrogen-bonding capacity .
  • Steric and Electronic Modifications : Bulky substituents (e.g., phenyl in ) introduce steric hindrance, affecting crystal packing and reactivity .

Key Observations :

  • Cyclization Strategies : Compounds like those in rely on cyclocondensation under acidic conditions, while carboxamides () are synthesized via amidation .
  • Yield and Purity : Parallel synthesis methods () achieve high purity, whereas multi-step reactions () show moderate yields.

Table 3: Property Comparison

Compound Melting Point (K) Solubility Biological Activity
This compound Not reported Moderate in polar solvents Unknown (theoretical antimicrobial potential)
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Not reported High in water Potential kinase inhibition
Ethyl 7-methyl-3-oxo-5-phenyl-...thiazolo[3,2-a]pyrimidine-6-carboxylate 427–428 Low in water Antifungal/antitumor (inferred from analogs)
Ethyl-6-methyl-4-(3-(1-methylpyrrole-2-carboxamido)phenyl)-2-oxo-... Not reported Variable Nonlinear optical (NLO) applications

Key Observations :

  • Solubility : Ester groups generally reduce water solubility compared to carboxylates or amides.
  • Biological Relevance : Thiazolo-pyrimidine derivatives () show promise in antifungal contexts, while carboxamides () may target enzymes .

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